molecular formula C14H12FNO2S B8360100 2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester

2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester

Cat. No.: B8360100
M. Wt: 277.32 g/mol
InChI Key: WWDKPPVDASUYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester is unique due to its specific combination of functional groups and its thiazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12FNO2S

Molecular Weight

277.32 g/mol

IUPAC Name

methyl 2-cyclopropyl-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12FNO2S/c1-18-14(17)11-12(8-4-6-10(15)7-5-8)19-13(16-11)9-2-3-9/h4-7,9H,2-3H2,1H3

InChI Key

WWDKPPVDASUYOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)C2CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

prepared by reaction of 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester with cyclopropanecarbothioic acid amide. LC-MS: tR=1.01 min; [M+H]+=278.3.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.